![molecular formula C17H13N3O2S3 B2498321 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896679-85-9](/img/structure/B2498321.png)

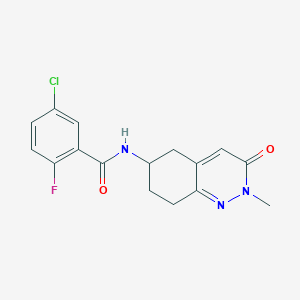

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

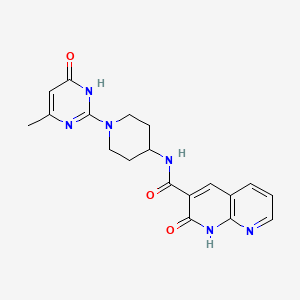

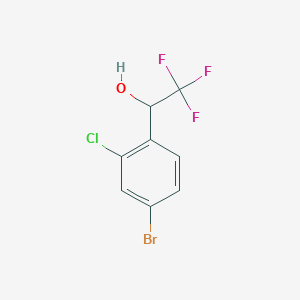

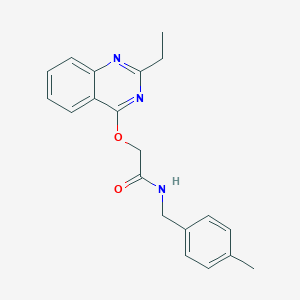

The compound N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound that likely possesses significant biological activity due to its structural features. Heterocyclic compounds with sulfonamide groups are known for their diverse pharmacological activities, and the presence of thiazolo[5,4-b]pyridin and thiophene rings suggests potential for unique chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of complex sulfonamide derivatives often involves nucleophilic addition reactions and cyclization processes. For example, Rozentsveig et al. (2013) described a one-pot synthesis method for producing heterocyclic sulfonamides by reacting amines with sulfonamide precursors, which could be applicable to synthesizing compounds with similar structural features (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their chemical reactivity and biological activity. For instance, Carballo et al. (2013) investigated the crystal structure of a sulfonamide compound, highlighting the importance of intramolecular and intermolecular interactions in determining the compound's properties (Carballo et al., 2013).

Chemical Reactions and Properties

Sulfonamide derivatives can participate in various chemical reactions, offering a pathway to synthesize a broad range of heterocyclic compounds. The work by El‐Emary et al. (2002) on synthesizing new heterocycles based on sulfonamide functionality provides insight into the chemical versatility of these compounds (El‐Emary et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide insights into how different substituents affect these properties, aiding in the prediction and optimization of the physical characteristics of new sulfonamide derivatives.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical stability. The research by Hafez et al. (2017) on thiophene and thieno[3,2-d]pyrimidine derivatives demonstrates the impact of sulfonamide moieties on the chemical behavior of heterocyclic compounds (Hafez et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide derivatives have been explored for their synthesis and potential antimicrobial activity. Various heterocyclic compounds based on this structure have been synthesized, showing efficacy against microbial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Phosphoinositide 3-Kinase (PI3K) Inhibition

These compounds have been identified as potent inhibitors of PI3K, crucial for various cellular functions. Structural analysis suggests that the sulfonamide functionality and pyridyl attachment play a key role in their inhibitory potency (Xia et al., 2020).

Chemical Synthesis Techniques

One-Pot Synthesis Method

A one-pot synthesis method for similar compounds has been developed, emphasizing the efficiency of producing these heterocyclic derivatives (Rozentsveig et al., 2013).

Infrared Spectral Analysis

The infrared spectra of derivatives, including N-(2-pyridyl)- and N-(2-thiazolyl)-sulfonamide derivatives, have been analyzed, providing insights into their structural characteristics (Uno et al., 1963).

Biochemical and Pharmacological Investigations

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety, similar to the queried compound, have been synthesized and evaluated for their antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Potential Insecticidal Agents

Some derivatives have been investigated for their biochemical impacts and potential as insecticidal agents, particularly against the cotton leafworm, demonstrating significant toxic effects (Soliman et al., 2020).

Antiproliferative Agents

These compounds have also been explored for their potential as antiproliferative agents, indicating their utility in cancer research and treatment (Bashandy et al., 2014).

Anticonvulsant Agents

Research has been conducted to evaluate the anticonvulsant activity of compounds containing a sulfonamide thiazole moiety, with some showing significant protective effects against convulsions (Farag et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

this compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth . The downstream effects of this inhibition can lead to reduced cell proliferation and survival .

Pharmacokinetics

The compound was found to have potent inhibitory activity, suggesting it may have favorable bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can result in cellular effects such as reduced cell proliferation and survival .

Future Directions

The future directions for these compounds could involve further exploration of their inhibitory activity against PI3K and potential applications in the treatment of diseases where PI3K is implicated. Further studies could also investigate the structure-activity relationships of these compounds to optimize their PI3K inhibitory activity .

properties

IUPAC Name |

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c1-11-6-7-12(16-19-13-4-2-8-18-17(13)24-16)10-14(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDBDGRGQVBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)